2-Methylheptadecane

Description

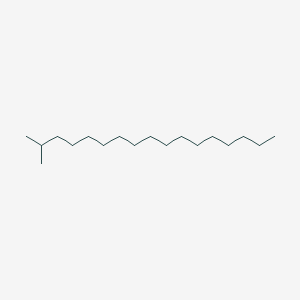

Structure

3D Structure

Properties

IUPAC Name |

2-methylheptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)3/h18H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWUMFHQJJBBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073266 | |

| Record name | Heptadecane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-89-0, 72123-30-9 | |

| Record name | 2-Methylheptadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072123309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLHEPTADECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptadecane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLHEPTADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK7FXL06Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylheptadecane (CAS Number: 1560-89-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and biological significance of 2-methylheptadecane (CAS No. 1560-89-0). Primarily known as an insect sex pheromone, this long-chain branched alkane also has applications in biofuel research and as a reference standard in analytical chemistry. While direct pharmacological applications are not currently established, this document collates available toxicological data for related long-chain alkanes, offering a safety profile relevant to drug development professionals. Detailed experimental protocols for its synthesis and analysis by gas chromatography-mass spectrometry (GC-MS) are provided, alongside visualizations of its role in insect chemical communication.

Chemical and Physical Properties

2-Methylheptadecane is a saturated, branched-chain hydrocarbon with the molecular formula C₁₈H₃₈[1]. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₈ | [1] |

| Molecular Weight | 254.50 g/mol | [1][2] |

| CAS Number | 1560-89-0 | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 311.0 °C at 760 mmHg | [4] |

| Melting Point | 5.7 °C | [4] |

| Density | ~0.8 g/cm³ | [5] |

| Flash Point | 108.9 °C | [4] |

| logP (Octanol/Water Partition Coefficient) | 10.14 (estimated) | [4] |

| Water Solubility | Insoluble | |

| IUPAC Name | 2-Methylheptadecane | [1] |

| Synonyms | Isooctadecane | [6] |

Synthesis

A notable and efficient synthesis of 2-methylheptadecane was reported by Ballini and Bosica in 1993, utilizing a two-step process involving the Henry reaction[7][8].

Experimental Protocol: Two-Step Synthesis via Henry Reaction

This protocol is based on the methodology described by Ballini and Bosica.

Step 1: Henry Reaction (Nitroaldol Condensation)

-

Reaction Setup: To a stirred solution of a suitable nitroalkane (e.g., 1-nitropropane) in a suitable solvent (e.g., methanol), add a catalytic amount of a base (e.g., sodium hydroxide).

-

Aldehyde Addition: Slowly add a long-chain aldehyde (e.g., pentadecanal) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., hydrochloric acid) and extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting β-nitro alcohol can be purified by column chromatography on silica gel.

Step 2: Reductive Denitration

-

Reaction Setup: Dissolve the purified β-nitro alcohol from Step 1 in a suitable solvent (e.g., acetonitrile).

-

Reducing Agent: Add an excess of a reducing agent capable of denitration (e.g., tributyltin hydride) and a radical initiator (e.g., azobisisobutyronitrile, AIBN).

-

Reaction Conditions: Heat the reaction mixture at reflux under an inert atmosphere (e.g., argon).

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-methylheptadecane.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of 2-methylheptadecane, particularly in complex biological matrices such as insect extracts.

Experimental Protocol: GC-MS Analysis of 2-Methylheptadecane

1. Sample Preparation (from insect glands)

-

Extraction: Excise the pheromone glands from female moths and extract with a non-polar solvent such as hexane or pentane for a short duration (e.g., 1-5 minutes) to minimize the extraction of internal lipids.

-

Concentration: Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 50-100 µL.

-

Internal Standard: Add a known amount of an internal standard (e.g., eicosane) for quantitative analysis.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector: Splitless mode at 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Final hold: 10 minutes at 300 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-550.

-

3. Data Analysis

-

Identification: The retention time of the peak corresponding to 2-methylheptadecane should be compared with that of a pure standard. The mass spectrum should exhibit characteristic fragmentation patterns for branched alkanes, including a molecular ion peak (m/z 254) and a series of fragment ions separated by 14 amu (-CH₂-).

-

Quantification: The concentration of 2-methylheptadecane in the sample can be determined by comparing the peak area of the analyte to that of the internal standard.

Biological Significance and Applications

Insect Pheromone

2-Methylheptadecane is a well-documented sex pheromone in several species of tiger moths (family Arctiidae)[1]. It is released by females to attract males for mating. The specificity of the pheromone signal is crucial for reproductive isolation among closely related species.

The olfactory signaling pathway in insects for pheromone detection is a complex process.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Insect Sex-Pheromone Signals Mediated by Specific Combinations of Olfactory Receptors - ProQuest [proquest.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytochemical Profile and Evaluation of the Biological Activities of Essential Oils Derived from the Greek Aromatic Plant Species Ocimum basilicum, Mentha spicata, Pimpinella anisum and Fortunella margarita - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methylheptadecane: Synonyms, Properties, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylheptadecane, a branched-chain alkane with significant roles in chemical ecology and fuel science. This document details its nomenclature, physicochemical properties, synthesis, and analytical methods, with a focus on its function as an insect sex pheromone and its application in the formulation of diesel surrogate fuels.

Nomenclature and Synonyms

2-Methylheptadecane is known by several names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.

| Nomenclature Type | Synonym | Reference |

| IUPAC Name | 2-Methylheptadecane | [1][2] |

| Common Name | Isooctadecane | [1] |

| CAS Registry Number | 1560-89-0 | [1][2] |

| Other Synonyms | Heptadecane, 2-methyl- | [1][2] |

| 16-Methylheptadecane | ||

| Dimethyl-hexadecane | [1] | |

| NSC 125393 | [1] |

Physicochemical Properties

The physical and chemical properties of 2-methylheptadecane are fundamental to understanding its behavior in biological and chemical systems.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₈ | [1][3] |

| Molecular Weight | 254.50 g/mol | [1][3][4] |

| Melting Point | 5-6 °C | [2][4] |

| Boiling Point | 311 °C | [2][4] |

| Density | 0.784 g/mL | [4] |

| Refractive Index | 1.440 | [4] |

| logP (o/w) | 10.140 (estimated) | [2] |

| Water Solubility | 0.0001081 mg/L @ 25 °C (estimated) | [2] |

Role as an Insect Sex Pheromone

2-Methylheptadecane has been identified as a key component of the sex pheromone in several species of tiger moths (family Arctiidae), including the Holomelina aurantiaca complex and Pyrrharctia isabella.[5][6] In these species, it acts as a chemical signal released by females to attract males for mating.

Pheromone Signaling Pathway

While the specific olfactory receptors for 2-methylheptadecane in tiger moths have not been fully characterized, a general signaling pathway for insect olfaction can be inferred. This pathway involves the detection of the pheromone by specialized olfactory receptor neurons (ORNs) located in the antennae, leading to a behavioral response in the male moth.

Application in Diesel Surrogate Fuels

2-Methylheptadecane is also utilized as a component in the formulation of diesel surrogate fuels.[7][8][9][10] These surrogates are precisely defined mixtures of a limited number of pure hydrocarbons designed to emulate the complex combustion properties of real diesel fuel. The inclusion of branched alkanes like 2-methylheptadecane is important for accurately modeling the ignition and emission characteristics of diesel fuel.[10]

Experimental Protocols

Synthesis of 2-Methylheptadecane

Several synthetic routes to 2-methylheptadecane have been reported in the literature. Two common methods are the Grignard reaction and the Wittig reaction.

5.1.1. Grignard Reaction Protocol

This method involves the coupling of a Grignard reagent with a suitable alkyl halide. For the synthesis of 2-methylheptadecane, a common approach is the reaction of a pentadecyl magnesium halide with a propyl halide, followed by appropriate workup and purification.

A detailed experimental procedure would involve the slow addition of 1-bromopentadecane to magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the Grignard reagent. This is followed by the dropwise addition of acetone at a low temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted, dried, and purified. The resulting tertiary alcohol is then reduced to 2-methylheptadecane.

5.1.2. Wittig Reaction Protocol

The Wittig reaction provides an alternative route for the synthesis of alkenes, which can then be hydrogenated to the corresponding alkanes. For 2-methylheptadecane, this would involve the reaction of a phosphonium ylide with a long-chain aldehyde or ketone.[11][12][13]

The general steps for a Wittig-based synthesis would be:

-

Preparation of the Phosphonium Salt: Reaction of triphenylphosphine with a suitable alkyl halide (e.g., 2-bromopropane) via an SN2 reaction.[11][12]

-

Formation of the Ylide: Deprotonation of the phosphonium salt with a strong base like n-butyllithium to form the Wittig reagent.[11][12]

-

Wittig Reaction: Reaction of the ylide with a long-chain aldehyde (e.g., hexadecanal).

-

Hydrogenation: Catalytic hydrogenation of the resulting alkene to yield 2-methylheptadecane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the identification and quantification of 2-methylheptadecane in various matrices, such as insect extracts or fuel samples.

5.2.1. Sample Preparation

For the analysis of insect pheromones, a common method involves the extraction of the pheromone gland in a suitable organic solvent like hexane. For fuel samples, dilution in an appropriate solvent is typically sufficient.

5.2.2. GC-MS Protocol

A typical GC-MS protocol for the analysis of 2-methylheptadecane would involve:

-

Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at a low temperature and ramping up to a higher temperature.

-

Injector: Splitless injection is often used for trace analysis.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of 2-methylheptadecane is characterized by a molecular ion peak and a series of fragment ions corresponding to the loss of alkyl groups.[3]

Conclusion

2-Methylheptadecane is a versatile molecule with important functions in both the natural world and industrial applications. A thorough understanding of its synonyms, properties, and the experimental methods for its synthesis and analysis is essential for researchers in chemical ecology, entomology, and fuel science. This guide provides a foundational resource for professionals working with this compound, facilitating further research and development.

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. 2-methyl heptadecane, 1560-89-0 [thegoodscentscompany.com]

- 3. 2-Methylheptadecane | 1560-89-0 | Benchchem [benchchem.com]

- 4. 2-methylheptadecane [stenutz.eu]

- 5. Hydrocarbon sex pheromone in tiger moths (Arctiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diesel Surrogate Fuels for Engine Testing and Chemical-Kinetic Modeling: Compositions and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. web.stanford.edu [web.stanford.edu]

- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

2-Methylheptadecane: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylheptadecane is a branched-chain alkane with significant biological relevance, primarily known for its role as a sex pheromone in various species of tiger moths. Its presence has also been documented in a number of plant species, contributing to their volatile profiles. This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for 2-Methylheptadecane. It includes a compilation of available quantitative data, detailed experimental protocols for its extraction and quantification, and diagrams illustrating its biosynthetic and signaling pathways. This document is intended to serve as a valuable resource for researchers in chemical ecology, entomology, natural product chemistry, and drug development.

Natural Occurrence of 2-Methylheptadecane

2-Methylheptadecane has been identified in both the animal and plant kingdoms. Its most well-documented role is as a semiochemical in insects, but it is also a constituent of some plant volatile emissions.

In Insects

2-Methylheptadecane is a key component of the sex pheromone blend of numerous species of tiger moths (family Arctiidae). It plays a crucial role in chemical communication, facilitating mate recognition and reproductive isolation between closely related species.

Table 1: Documented Occurrence of 2-Methylheptadecane in Insects

| Family | Species Complex/Species | Role |

| Arctiidae | Holomelina aurantiaca complex | Sex Pheromone[1] |

| Arctiidae | Holomelina laeta | Sex Pheromone[1] |

| Arctiidae | Pyrrharctia isabella | Sex Pheromone[1] |

In Plants

2-Methylheptadecane has also been identified as a volatile organic compound (VOC) in several plant species. Its function in plants is not as well understood as its role in insects, but it may contribute to the plant's aroma profile and potentially play a role in plant-insect interactions or defense.

Table 2: Documented Occurrence of 2-Methylheptadecane in Plants

| Family | Species | Part of Plant |

| Rubiaceae | Gardenia jasminoides | Flowers |

| Solanaceae | Capsicum annuum | Fruit |

| Plantaginaceae | Plantago ovata | Husk |

Note: Quantitative data for 2-Methylheptadecane in these plant species is scarce. However, studies on the essential oil composition of Gardenia jasminoides have identified numerous other volatile compounds, with major constituents like linalool and α-farnesene present in significant amounts (e.g., linalool at 34.65% and α-farnesene at 10.24% in one study)[2]. The concentration of 2-Methylheptadecane is likely to be considerably lower.

Experimental Protocols

The identification and quantification of 2-Methylheptadecane from natural sources typically involve extraction followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Extraction of 2-Methylheptadecane from Insects

This protocol is a generalized procedure for the extraction of cuticular hydrocarbons, including 2-Methylheptadecane, from insects.

Methodology:

-

Sample Collection: Collect individual insects (e.g., female tiger moths) and, if desired, dissect the pheromone glands. For whole-body extraction, the entire insect can be used.

-

Solvent Extraction: Submerge the insect or dissected glands in a non-polar solvent such as hexane or pentane. A common procedure involves immersing the sample in 350-500 µL of hexane in a glass vial for 10-15 minutes[3][4].

-

Extraction Concentration: Carefully remove the solvent from the vial, leaving the insect behind. The extract can be concentrated under a gentle stream of nitrogen gas to a smaller volume (e.g., 30 µL) to increase the concentration of the analytes[4].

-

Internal Standard: For absolute quantification, a known amount of an internal standard should be added to the extract prior to analysis. A suitable internal standard would be a deuterated or an odd-chain n-alkane that is not present in the sample, such as eicosane (C20) or tetracosane (C24)[5][6].

Extraction of 2-Methylheptadecane from Plant Material

This protocol outlines a general method for the extraction of volatile compounds from plant tissues.

Methodology:

-

Sample Preparation: Fresh plant material (e.g., flowers, fruits) should be collected and, if necessary, macerated to increase the surface area for extraction.

-

Headspace Sorption (for volatile collection from living plants):

-

Enclose the plant material in a glass chamber.

-

Draw air from the chamber through a sorbent trap (e.g., Tenax® TA) for a defined period to collect the emitted volatiles.

-

Elute the trapped volatiles from the sorbent with a suitable solvent (e.g., hexane or diethyl ether).

-

-

Solvent Extraction (for analysis of essential oils):

-

Perform hydrodistillation or steam distillation of the plant material to obtain the essential oil.

-

Alternatively, for solvent extraction, macerate the plant material in a non-polar solvent like hexane for several hours.

-

Filter the extract and concentrate it under reduced pressure.

-

-

Internal Standard: As with insect extracts, add a known concentration of an appropriate internal standard for quantitative analysis.

GC-MS Analysis and Quantification

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the standard instrument for the analysis of 2-Methylheptadecane.

GC Conditions (Example):

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating branched alkanes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, then ramped at a rate of 10°C/min to 300°C and held for 10 minutes. This program should be optimized based on the specific instrument and sample complexity.

-

Injector: Splitless injection is often used for trace analysis.

MS Conditions (Example):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

Identification: The identification of 2-Methylheptadecane is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of 2-Methylheptadecane will show a characteristic fragmentation pattern for a methyl-branched alkane.

-

Quantification: Create a calibration curve using a series of standard solutions of 2-Methylheptadecane of known concentrations, each containing the same concentration of the internal standard. Plot the ratio of the peak area of 2-Methylheptadecane to the peak area of the internal standard against the concentration of 2-Methylheptadecane. The concentration of 2-Methylheptadecane in the sample can then be determined from this calibration curve.

Signaling and Biosynthetic Pathways

Pheromone Signaling Pathway in Moths

The detection of 2-Methylheptadecane by male moths initiates a signaling cascade that leads to a behavioral response (e.g., upwind flight towards the female). While a pathway specific to 2-Methylheptadecane has not been elucidated, a general model for long-chain hydrocarbon pheromone reception in moths can be proposed.

Caption: Generalized pheromone signaling pathway in moths.

Biosynthesis of 2-Methylheptadecane in Insects

The biosynthesis of methyl-branched alkanes like 2-Methylheptadecane in insects occurs through a modified fatty acid synthesis pathway. The carbon backbone is assembled from acetyl-CoA and malonyl-CoA, with the methyl branch introduced by the incorporation of methylmalonyl-CoA.

Caption: Proposed biosynthetic pathway for 2-Methylheptadecane in insects.

Conclusion

2-Methylheptadecane is a biologically significant natural product, acting as a crucial semiochemical for various tiger moth species and contributing to the chemical profile of several plants. This technical guide has summarized its known natural sources, provided generalized yet detailed protocols for its extraction and quantification, and presented putative diagrams for its signaling and biosynthetic pathways. While quantitative data on its natural abundance remains an area for further research, the methodologies outlined here provide a solid foundation for future investigations. A deeper understanding of the roles and regulation of 2-Methylheptadecane in these diverse biological systems holds promise for applications in pest management, chemical ecology, and natural product-based drug discovery.

References

- 1. Hydrocarbon sex pheromone in tiger moths (Arctiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Essential Oils of Gardenia jasminoides J. Ellis and Gardenia jasminoides f. longicarpa Z.W. Xie & M. Okada Flowers: Chemical Characterization and Assessment of Anti-Inflammatory Effects in Alveolar Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

The Role of 2-Methylheptadecane as a Semiochemical in Tiger Moths: A Technical Guide

An In-depth Examination of a Key Insect Pheromone for Researchers and Drug Development Professionals

Introduction

2-Methylheptadecane is a saturated branched hydrocarbon that functions as a critical semiochemical, primarily as a sex pheromone, in a variety of insect species, most notably within the tiger moth family (Arctiidae). This volatile compound plays a crucial role in mate location and reproductive isolation among closely related species. This technical guide provides a comprehensive overview of the current scientific understanding of 2-methylheptadecane's role, including its biosynthesis, perception, and the behavioral responses it elicits. Detailed experimental protocols and quantitative data are presented to aid researchers in the fields of chemical ecology, entomology, and drug development in designing and interpreting studies involving this significant semiochemical.

Chemical Properties and Occurrence

2-Methylheptadecane is a long-chain alkane with a methyl group at the second carbon position. Its non-polar nature contributes to its volatility, a key characteristic for an airborne signaling molecule. This compound has been identified as the major sex pheromone component in several tiger moth species, including the Holomelina aurantiaca complex, Holomelina laeta, and Pyrrharctia isabella[1]. It is also recognized as a pheromone in other insects, such as the beetle Phyllophaga opaca.

Quantitative Data on Pheromone Composition and Release

Research on Holomelina lamae, a species within the Holomelina aurantiaca complex, has provided detailed quantitative data on the composition of the female's sex pheromone gland. While 2-methylheptadecane is the primary component, it is part of a blend of hydrocarbons.

Table 1: Hydrocarbon Composition of the Sex Pheromone Gland in Holomelina lamae

| Compound | Mean Amount (ng/female) | Percentage of Total |

| 2-Methylhexadecane | 55.3 | 0.70% |

| n-Heptadecane | 331.1 | 4.19% |

| 2-Methylheptadecane | 7119.5 | 90.12% |

| 2-Methyloctadecane | 130.3 | 1.65% |

| n-Nonadecane | 150.9 | 1.91% |

| 2-Methylnonadecane | 112.2 | 1.42% |

| Total | 7899.3 | 100% |

Data from Schal et al. (1987). The total amount of the six components was found to increase from day 1 post-eclosion (mean of 6299 ng) to day 4 (mean of 7498 ng) and then decrease.

The release of this pheromone blend is not continuous. Female Holomelina moths exhibit a "calling" behavior, rhythmically extruding and retracting their abdominal tip to release the pheromone in pulses.

Table 2: Pheromone Release Rates in Holomelina lamae

| Time Period | Peak Release Rate (ng) |

| 10 minutes | 13 - 350 |

| 60 minutes | 37 - 835 |

Data from Schal et al. (1987). Peak release rates were observed shortly after the onset of calling and decreased as calling continued.

Experimental Protocols

Pheromone Extraction from Gland

This protocol is adapted from studies on Holomelina lamae.

Objective: To extract and quantify the hydrocarbon pheromone components from the female tiger moth's pheromone gland.

Materials:

-

Virgin female tiger moths (e.g., Holomelina species)

-

Forcers

-

Glass vials with Teflon-lined caps

-

Redistilled n-hexane

-

Internal standard solution (e.g., 0.5 ng/µL 2-methylpentadecane in n-hexane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Excise the abdominal tips of virgin female moths during their calling period using fine forceps.

-

Immediately immerse the excised tips in a glass vial containing a known volume (e.g., 150 µL) of the internal standard solution in n-hexane.

-

Allow the extraction to proceed for 1 hour at room temperature.

-

Carefully remove the tissue from the vial.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Analyze the extract using GC-MS to identify and quantify the pheromone components relative to the internal standard.

Wind Tunnel Bioassay for Behavioral Response

This generalized protocol is based on standard methods for testing moth responses to pheromones.

Objective: To quantify the behavioral responses of male tiger moths to different concentrations of synthetic 2-methylheptadecane.

Materials:

-

Wind tunnel (e.g., 200 cm length x 75 cm height x 75 cm width)

-

Controlled light source (e.g., 0.3 lux red light)

-

Airflow control system (e.g., 30 cm/s)

-

Temperature and humidity control (e.g., 25 ± 2°C, 60 ± 10% RH)

-

Release cages for male moths

-

Pheromone dispenser (e.g., filter paper or rubber septum)

-

Synthetic 2-methylheptadecane of high purity

-

Solvent (e.g., HPLC-grade hexane)

Procedure:

-

Prepare serial dilutions of synthetic 2-methylheptadecane in hexane to create a range of dosages to be tested.

-

Apply a known volume of each dilution to a dispenser and allow the solvent to evaporate. A solvent-only control should also be prepared.

-

Place the dispenser at the upwind end of the wind tunnel.

-

Individually release naive male moths from a release cage at the downwind end of the tunnel.

-

Observe and record the male's behavior for a set period (e.g., 3-5 minutes).

-

Score the following behaviors:

-

Activation: Male becomes active (wing fanning, walking).

-

Take-off: Male initiates flight.

-

Upwind flight: Male flies towards the pheromone source.

-

Halfway: Male reaches the midpoint of the wind tunnel.

-

Close approach: Male comes within a defined distance of the source (e.g., 10 cm).

-

Landing: Male lands on or near the source.

-

-

Test a sufficient number of males for each concentration and the control to allow for statistical analysis.

-

Between trials, ventilate the wind tunnel with clean air to remove residual pheromone.

Table 3: Hypothetical Behavioral Response of Male Tiger Moths to 2-Methylheptadecane in a Wind Tunnel Bioassay

| Concentration (µg on dispenser) | % Activation | % Take-off | % Upwind Flight | % Landing |

| 0 (Control) | 10 | 5 | 0 | 0 |

| 0.1 | 40 | 30 | 15 | 5 |

| 1 | 85 | 75 | 60 | 45 |

| 10 | 95 | 90 | 80 | 70 |

| 100 | 95 | 90 | 75 | 65 |

Biosynthesis of 2-Methylheptadecane

The biosynthesis of methyl-branched hydrocarbons like 2-methylheptadecane in insects is an extension of the fatty acid synthesis (FAS) pathway.

Caption: Generalized biosynthetic pathway of 2-methylheptadecane in insects.

The process begins with the standard FAS machinery. The key step for creating the branched structure is the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit by the fatty acid synthase complex. This introduces a methyl group onto the growing acyl chain. Subsequent elongation and modification steps, including reduction and decarbonylation, lead to the final hydrocarbon pheromone. The stereochemistry of the methyl branch is likely determined by the enoyl-ACP reductase domain of the FAS complex.

Olfactory Signaling Pathway

The perception of 2-methylheptadecane by male moths involves a complex signaling cascade within the olfactory sensory neurons (OSNs) located in the antennae. Two primary models for insect olfactory signal transduction have been proposed: an ionotropic pathway and a metabotropic pathway.

Ionotropic Signaling Pathway

In this model, the odorant receptor (OR) itself is part of a ligand-gated ion channel.

Caption: Ionotropic olfactory signaling pathway in insects.

Upon entering the sensillum lymph through pores in the cuticle, the hydrophobic 2-methylheptadecane molecule is thought to be bound by an odorant-binding protein (OBP). The OBP transports the pheromone to the dendritic membrane of the OSN, where it interacts with a specific odorant receptor (OR). This OR is typically a heterodimer of a tuning OR, which confers ligand specificity, and a highly conserved co-receptor, Orco. Binding of the pheromone induces a conformational change in the OR-Orco complex, opening an associated ion channel and leading to an influx of cations. This depolarizes the neuron, and if the threshold is reached, an action potential is generated and transmitted to the brain.

Metabotropic Signaling Pathway

This pathway involves G-protein coupled receptors (GPCRs) and the generation of second messengers.

Caption: Metabotropic olfactory signaling pathway in insects.

In this model, the odorant receptor is a G-protein coupled receptor. The binding of 2-methylheptadecane to the GPCR activates a G-protein, which in turn stimulates an effector enzyme like adenylyl cyclase. This enzyme produces a second messenger, such as cyclic AMP (cAMP), which then diffuses within the cell and binds to and opens ion channels. The resulting ion influx leads to depolarization and the generation of an action potential. It is possible that both ionotropic and metabotropic mechanisms coexist and contribute to the overall neuronal response to pheromones in insects.

Conclusion and Future Directions

2-Methylheptadecane is a well-established and potent sex pheromone in several species of tiger moths. The quantitative data on its presence in the pheromone gland of Holomelina lamae highlights its role as the major component of a complex blend. The provided experimental protocols for pheromone extraction and behavioral bioassays offer a framework for further investigation into the function of this semiochemical.

While the general pathways for biosynthesis and olfactory signaling are understood, significant research opportunities remain. Future work should focus on:

-

Generating Dose-Response Data: Conducting detailed electroantennography (EAG) and wind tunnel bioassays to establish quantitative dose-response relationships for 2-methylheptadecane in various tiger moth species.

-

Identifying Specific Enzymes and Receptors: Utilizing molecular techniques such as transcriptomics and proteomics to identify the specific fatty acid synthase enzymes involved in the biosynthesis of 2-methylheptadecane and the specific odorant receptors responsible for its detection.

-

Elucidating the Role of Minor Components: Investigating the behavioral significance of the other hydrocarbon components in the pheromone blend and their synergistic or antagonistic effects with 2-methylheptadecane.

A deeper understanding of the molecular and neurobiological basis of 2-methylheptadecane's activity will not only advance our knowledge of insect chemical communication but also has the potential to inform the development of novel and species-specific pest management strategies.

References

The Role of 2-Methylheptadecane as a Key Sex Pheromone in Tiger Moths: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical communication is a cornerstone of insect behavior, particularly in the context of reproduction. In the diverse Arctiinae subfamily, commonly known as tiger moths, a fascinating example of this is the utilization of the simple, yet highly specific, hydrocarbon 2-methylheptadecane as a primary sex pheromone. This technical guide provides an in-depth exploration of the role of 2-methylheptadecane in several tiger moth species, including the Holomelina aurantiaca complex, Holomelina laeta, and Pyrrharctia isabella.[1] It delves into the quantitative aspects of pheromone production, the experimental protocols for its study, and the underlying biological pathways, offering a valuable resource for researchers in chemical ecology, entomology, and pheromone-based pest management.

Data Presentation: Pheromone Composition and Titers

The precise blend and quantity of pheromone components are critical for effective chemical signaling. In Holomelina lamae, a comprehensive analysis of the female pheromone gland has revealed a six-component hydrocarbon blend, with 2-methylheptadecane being the most abundant constituent.

Table 1: Pheromone Blend Composition in Gland Extracts of 2-day-old Holomelina lamae Females

| Component | Mean Amount (ng/female) ± SE | Percentage of Total Blend |

| 2-Methylhexadecane | 49.6 ± 7.9 | 0.70 |

| n-Heptadecane | 296.9 ± 41.5 | 4.19 |

| 2-Methylheptadecane | 6386.5 ± 631.1 | 90.12 |

| 2-Methyloctadecane | 116.9 ± 18.0 | 1.65 |

| n-Nonadecane | 135.4 ± 19.3 | 1.91 |

| 2-Methylnonadecane | 100.6 ± 14.8 | 1.42 |

| Total | 7085.9 ± 683.0 | 100 |

Data derived from Schal et al. (1987).[2][3]

The total amount of these six components in the pheromone gland of H. lamae increases from an average of 6299 ng on day 1 post-eclosion to 7498 ng on day 4, after which it declines.[2] The peak release rates of the pheromone blend have been measured to be between 13 to 350 ng per 10 minutes.[2]

Experimental Protocols

A thorough understanding of pheromone biology relies on a suite of specialized experimental techniques. The following sections detail the methodologies for key experiments in the study of 2-methylheptadecane in tiger moths.

Protocol 1: Pheromone Gland Extraction and Quantification

This protocol outlines the steps for extracting and quantifying the hydrocarbon pheromone components from the female tiger moth pheromone gland.

Materials:

-

Virgin female tiger moths (e.g., Holomelina lamae) of a known age

-

Dissecting scissors and fine-tipped forceps

-

Glass vials with Teflon-lined caps

-

Hexane (pesticide grade or equivalent)

-

Internal standard solution (e.g., 2-methylpentadecane in hexane, 0.5 ng/µL)

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Glass capillary column (e.g., 3% SP-2100 on 100/120 mesh Supelcoport)

Procedure:

-

During the female's calling period (the time of pheromone release), carefully excise the terminal abdominal segments containing the pheromone gland.

-

Immediately place the excised gland into a glass vial containing a known volume (e.g., 150 µL) of hexane with the internal standard.

-

Extract for 1 hour at room temperature.

-

Carefully remove the gland tissue from the vial.

-

Concentrate the hexane extract to a small volume (e.g., 2 µL) under a gentle stream of nitrogen.

-

Inject a 1 µL aliquot of the concentrated extract into the GC-FID for analysis.

-

Identify and quantify the pheromone components by comparing their retention times and peak areas with those of authentic standards and the internal standard.

Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which compounds in a complex mixture are biologically active by measuring the response of an insect's antenna to the GC effluent.

Materials:

-

Pheromone gland extract (from Protocol 1) or synthetic standards

-

Gas chromatograph (GC)

-

Effluent splitter

-

Electroantennography (EAG) system (micromanipulators, electrodes, amplifier)

-

Male tiger moth

-

Saline solution (e.g., Kaissling's saline)

Procedure:

-

Prepare the male moth antenna by excising it at the base and mounting it between two electrodes filled with saline solution.

-

Connect the electrodes to the EAG amplifier.

-

Set up the GC with an effluent splitter, directing a portion of the column effluent to the FID and the other portion over the prepared antenna.

-

Inject the pheromone extract into the GC.

-

Simultaneously record the FID signal and the EAG response from the antenna.

-

Peaks in the FID chromatogram that correspond to a simultaneous depolarization event in the EAG recording are identified as electrophysiologically active compounds.

Protocol 3: Wind Tunnel Bioassay

Wind tunnel assays are used to study the behavioral responses of male moths to pheromones under controlled conditions that simulate a natural odor plume.

Materials:

-

Wind tunnel with controlled airflow, light, temperature, and humidity

-

Synthetic 2-methylheptadecane

-

Pheromone dispenser (e.g., filter paper, rubber septum)

-

Video recording equipment

-

Male tiger moths (sexually mature and naive)

Procedure:

-

Prepare the pheromone source by applying a known amount of synthetic 2-methylheptadecane to the dispenser.

-

Place the dispenser at the upwind end of the wind tunnel.

-

Allow the odor plume to stabilize.

-

Release a single male moth at the downwind end of the tunnel.

-

Record the moth's flight behavior, noting responses such as taking flight, upwind anemotaxis (oriented flight), zigzagging flight, and contact with the pheromone source.

-

Test a range of doses and control with a solvent-only dispenser to quantify the behavioral response.

Mandatory Visualizations

Biosynthetic Pathway of 2-Methylheptadecane

The biosynthesis of methyl-branched hydrocarbons in Arctiinae moths is believed to start from amino acids. In the case of 2-methylheptadecane, the proposed pathway begins with the amino acid leucine.

Caption: Proposed biosynthetic pathway of 2-methylheptadecane in Arctiinae moths.

Experimental Workflow for Pheromone Identification

The identification of a new pheromone component follows a logical and systematic workflow, integrating chemical and biological assays.

Caption: Workflow for the identification of insect sex pheromones.

Signaling Pathway for Pheromone Reception

The detection of pheromone molecules by the male moth's antenna initiates a signal transduction cascade that ultimately leads to a behavioral response.

Caption: Generalized signaling pathway for pheromone reception in moths.

Conclusion and Future Directions

2-Methylheptadecane stands out as a crucial sex pheromone for several species of tiger moths, playing a vital role in their reproductive success. The quantitative data from Holomelina lamae highlights the significant investment in the production of this specific compound. The detailed experimental protocols provided in this guide offer a framework for further research into the chemical ecology of these fascinating insects.

Despite the knowledge accumulated, several key areas warrant further investigation. The stereochemistry of the naturally produced 2-methylheptadecane and the differential activity of its (R)- and (S)-enantiomers remain to be elucidated. Such studies are critical for a complete understanding of the pheromone's specificity and for the development of highly effective synthetic lures for monitoring and control. Furthermore, a detailed elucidation of the biosynthetic pathway using radiolabeled precursors would provide definitive evidence for the proposed metabolic route. Continued research in these areas will undoubtedly uncover more of the intricate details of chemical communication in tiger moths and contribute to the development of innovative and environmentally benign pest management strategies.

References

The Biosynthesis of 2-Methylheptadecane: A Technical Guide for Researchers

An In-depth Exploration of the Metabolic Pathways, Key Enzymes, and Experimental Methodologies Involved in the Synthesis of a Key Methyl-Branched Cuticular Hydrocarbon.

Introduction

2-Methylheptadecane is a methyl-branched cuticular hydrocarbon (MBCH) found on the epicuticle of many insects.[1][2] These compounds are crucial for preventing desiccation, acting as a waterproofing layer that was a key evolutionary innovation for terrestrial life.[3] Beyond this fundamental protective role, 2-methylheptadecane and other MBCHs serve as critical semiochemicals. They function as contact pheromones and kairomones, mediating complex behaviors such as species, gender, and nest-mate recognition.[4] The specific composition and stereochemistry of these molecules convey precise information, making their biosynthetic pathways a subject of intense research for applications in pest management, chemical ecology, and drug development. This guide provides a detailed technical overview of the known biosynthetic pathways of 2-methylheptadecane, the enzymes involved, and the experimental protocols used to elucidate these processes.

Core Biosynthetic Pathway of 2-Methylheptadecane

The synthesis of 2-methylheptadecane is an intricate process rooted in fatty acid metabolism, primarily occurring in specialized insect cells called oenocytes.[3] The pathway can be broadly divided into three main stages: 1) initiation and elongation of a branched-chain fatty acid, 2) reduction to a fatty aldehyde, and 3) final oxidative decarbonylation to the hydrocarbon.

The process begins with the foundational building blocks from primary metabolism. A specialized Fatty Acid Synthase (FAS) initiates the process. For methyl-branched hydrocarbons, the key step is the incorporation of a methylmalonyl-CoA unit, derived from propionyl-CoA, instead of the usual malonyl-CoA at a specific point during chain elongation.[1] This establishes the methyl branch. The fatty acid chain is then further extended by elongase enzyme complexes (ELOVLs) to produce a very-long-chain fatty acyl-CoA (VLC-acyl-CoA). This VLC-acyl-CoA is subsequently reduced to a very-long-chain aldehyde by a fatty acyl-CoA reductase. The final and definitive step is the oxidative decarbonylation of the C18 aldehyde, catalyzed by a specific cytochrome P450 enzyme (CYP4G), which cleaves off a carbon atom to yield the final C17 hydrocarbon, 2-methylheptadecane.

Key Enzymes and Their Roles

The biosynthesis of 2-methylheptadecane is a concerted effort of several enzyme families, each playing a specific and critical role. The table below summarizes these key enzymatic players.

| Enzyme Class | Specific Enzyme(s) (Example) | Role in Pathway | Substrate(s) | Product(s) |

| Fatty Acid Synthase (FAS) | Specialized FAS | Initiates fatty acid synthesis and incorporates the methyl branch. | Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | Branched-chain fatty acyl-CoA |

| Fatty Acid Elongase | ELOVL family | Iteratively extends the carbon chain of the fatty acyl-CoA. | Fatty acyl-CoA, Malonyl-CoA | Very-long-chain acyl-CoA (VLC-acyl-CoA) |

| Fatty Acyl-CoA Reductase | FAR family | Reduces the very-long-chain acyl-CoA to an aldehyde. | VLC-acyl-CoA | Very-long-chain aldehyde |

| Oxidative Decarbonylase | Cytochrome P450 (CYP4G family) | Catalyzes the final step, removing a carbon atom to form the hydrocarbon. | Very-long-chain aldehyde | n-1 Hydrocarbon (e.g., 2-Methylheptadecane) + CO2 |

Quantitative Data Summary

Quantitative data on the specific kinetics and yields for 2-methylheptadecane biosynthesis are not extensively detailed in the literature. However, studies on related cuticular hydrocarbon synthesis provide valuable context. For instance, in insecticide-resistant Anopheles gambiae mosquitoes, an increase in the expression of the CYP4G16 enzyme is associated with a thicker epicuticle and a significant (~29%) increase in total cuticular hydrocarbon content. While not specific to 2-methylheptadecane, this highlights the rate-limiting potential of the final decarbonylation step. Further research is required to quantify the precise enzymatic efficiencies and precursor fluxes dedicated to the synthesis of individual methyl-branched alkanes.

Experimental Protocols

Elucidating the biosynthetic pathway of 2-methylheptadecane relies on a combination of chemical analysis, molecular biology, and biochemistry. Below are detailed methodologies for key experiments.

Cuticular Hydrocarbon (CHC) Extraction and Analysis by GC-MS

This protocol is used to identify and quantify the composition of CHCs, including 2-methylheptadecane, from an insect specimen.

Methodology:

-

Sample Collection: Collect individual or pooled insect specimens. Anesthetize them by cooling.

-

Extraction: Fully submerge the insect(s) in a glass vial containing a non-polar solvent, typically 300-500 µL of n-hexane.[4][5] Agitate gently for 5-10 minutes.

-

Internal Standard: Add a known amount of an internal standard (e.g., docosane or another alkane not present in the sample) to the hexane extract for quantification.

-

Purification (Optional): To remove more polar lipids, the crude extract can be passed through a small silica gel column, eluting the hydrocarbon fraction with fresh hexane.[6]

-

Concentration: Reduce the solvent volume under a gentle stream of nitrogen gas to concentrate the sample.

-

GC-MS Analysis:

-

Injection: Inject 1-2 µL of the concentrated extract into a gas chromatograph-mass spectrometer (GC-MS).[6]

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program is: hold at 40°C for 3 min, ramp to 260°C at 30°C/min, then ramp to 300°C at 15°C/min, and hold for 15-20 min.[6] Use helium as the carrier gas.

-

MS Conditions: Use Electron Impact (EI) ionization to generate fragmentation patterns. The mass spectra, combined with retention times compared to standards, are used to identify 2-methylheptadecane and other CHCs.

-

Quantification: Calculate the amount of each hydrocarbon by comparing its peak area to that of the internal standard.[6]

-

Functional Gene Analysis using RNA Interference (RNAi)

This protocol is used to confirm the function of a candidate gene (e.g., a specific elongase or CYP4G enzyme) in the biosynthesis of 2-methylheptadecane.

Methodology:

-

dsRNA Synthesis:

-

Identify a unique ~300-500 bp region of the target gene.

-

Amplify this region using PCR with primers that include T7 promoter sequences on both ends.

-

Use an in vitro transcription kit (e.g., MEGAscript™ T7 Transcription Kit) to synthesize double-stranded RNA (dsRNA) from the PCR product.

-

Purify and quantify the dsRNA, then dilute to a working concentration (e.g., 1-5 µg/µL) in injection buffer.

-

-

Microinjection:

-

Anesthetize insects (e.g., pupae or adults) on a cold plate.

-

Using a microinjection system, inject a small volume (e.g., 50-200 nL) of the dsRNA solution into the insect's hemocoel.[7]

-

As a control, inject a separate group of insects with dsRNA targeting a non-related gene (e.g., GFP).

-

-

Incubation and Phenotype Analysis:

-

Allow the insects to recover and incubate them for several days (e.g., 3-7 days) to allow for gene knockdown.

-

Verify the knockdown efficiency by extracting RNA from a subset of insects and performing RT-qPCR to measure the target gene's mRNA levels.[7]

-

Assess the biological phenotype by extracting and analyzing the CHC profile of the remaining insects using the GC-MS protocol described above. A significant reduction or absence of 2-methylheptadecane in the treatment group compared to the control group confirms the gene's role in its synthesis.

-

In Vitro Enzyme Assay for Oxidative Decarbonylase (CYP4G) Activity

This biochemical assay directly tests the ability of a candidate CYP4G enzyme to convert a fatty aldehyde into a hydrocarbon.

Methodology:

-

Recombinant Enzyme Expression:

-

Clone the full-length cDNA of the candidate CYP4G gene into an expression vector, often as a fusion protein with its redox partner, cytochrome P450 reductase (CPR).

-

Express the fusion protein in a heterologous system, such as Sf9 insect cells (using a baculovirus system) or E. coli.

-

Prepare microsomes from the cells expressing the recombinant protein.[8]

-

-

Enzyme Reaction:

-

Set up a reaction mixture containing the microsomal preparation, a buffer system, and an NADPH-generating system (as P450 enzymes require electrons from NADPH).

-

Initiate the reaction by adding the aldehyde substrate (e.g., 2-methyloctadecanal).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period (e.g., 1-2 hours).

-

-

Product Analysis:

-

Stop the reaction and extract the lipids with a non-polar solvent like hexane.

-

Analyze the hexane extract by GC-MS.

-

The presence of a peak corresponding to 2-methylheptadecane in the reaction with the enzyme but not in control reactions (e.g., without enzyme or without NADPH) provides direct evidence of the enzyme's decarbonylase activity.

-

Conclusion

The biosynthesis of 2-methylheptadecane is a specialized extension of the fatty acid synthesis machinery, culminating in a unique oxidative decarbonylation step. While the overall pathway is well-established, particularly in insects, significant opportunities for research remain. Key areas for future investigation include the precise substrate specificities of the fatty acid synthases and elongases that determine the position of the methyl branch, the regulatory mechanisms that control the flux through the pathway, and the full range of organisms capable of this synthesis. A deeper understanding of these pathways, facilitated by the robust experimental protocols outlined here, will continue to advance the fields of chemical ecology, evolutionary biology, and the development of novel biochemicals and pest control strategies.

References

- 1. Heptadecane, 2-methyl- [webbook.nist.gov]

- 2. Isooctadecane | C18H38 | CID 15265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. RNA Interference in Insects: Protecting Beneficials and Controlling Pests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Knock down of target genes by RNA interference in the embryos of lepidopteran insect, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]

Olfactory Response of Insects to 2-Methylheptadecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptadecane is a branched-chain alkane that has been identified as a key semiochemical, primarily functioning as a sex pheromone in several species of tiger moths (family Arctiidae). This technical guide provides an in-depth overview of the olfactory response of insects to this compound, focusing on the underlying physiological mechanisms and the experimental methodologies used to elucidate them. While 2-Methylheptadecane is a known attractant for species within the Holomelina aurantiaca complex, Holomelina laeta, and for the Isabella tiger moth (Pyrrharctia isabella), a comprehensive review of publicly available scientific literature reveals a notable lack of specific quantitative data on the electrophysiological and behavioral responses to this compound.[1] This guide, therefore, presents the established experimental protocols in detail, offering a framework for future quantitative studies.

Data Presentation

Table 1: Electroantennogram (EAG) Response to 2-Methylheptadecane

| Insect Species | Sex | Age (days) | Antenna Preparation | Stimulus Concentration (µg in solvent) | Mean EAG Response (mV ± SEM) | N |

| Holomelina aurantiaca | Male | 2-3 | Excised | 1 | Data not available | - |

| 10 | Data not available | - | ||||

| 100 | Data not available | - | ||||

| Pyrrharctia isabella | Male | 2-3 | Intact | 1 | Data not available | - |

| 10 | Data not available | - | ||||

| 100 | Data not available | - | ||||

| Holomelina laeta | Male | 2-3 | Excised | 1 | Data not available | - |

| 10 | Data not available | - | ||||

| 100 | Data not available | - |

Table 2: Single Sensillum Recording (SSR) Response to 2-Methylheptadecane

| Insect Species | Sensillum Type | Olfactory Sensory Neuron | Stimulus Concentration (µg in solvent) | Spontaneous Firing Rate (spikes/s ± SEM) | Stimulus-Evoked Firing Rate (spikes/s ± SEM) | N |

| Holomelina aurantiaca | Trichoid | A | 10 | Data not available | Data not available | - |

| B | 10 | Data not available | Data not available | - | ||

| Pyrrharctia isabella | Trichoid | A | 10 | Data not available | Data not available | - |

| B | 10 | Data not available | Data not available | - | ||

| Holomelina laeta | Trichoid | A | 10 | Data not available | Data not available | - |

| B | 10 | Data not available | Data not available | - |

Table 3: Behavioral Response in Wind Tunnel Bioassay to 2-Methylheptadecane

| Insect Species | Sex | Age (days) | Stimulus Dose (µg on dispenser) | % Taking Flight | % Upwind Flight | % Source Contact | N |

| Holomelina aurantiaca | Male | 2-3 | 10 | Data not available | Data not available | Data not available | - |

| 100 | Data not available | Data not available | Data not available | - | |||

| Pyrrharctia isabella | Male | 2-3 | 10 | Data not available | Data not available | Data not available | - |

| 100 | Data not available | Data not available | Data not available | - | |||

| Holomelina laeta | Male | 2-3 | 10 | Data not available | Data not available | Data not available | - |

| 100 | Data not available | Data not available | Data not available | - |

Experimental Protocols

The following are detailed methodologies for the key experiments used to study insect olfactory responses. These protocols are based on established practices in the field and can be adapted for studying the effects of 2-Methylheptadecane on tiger moths.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical potential from the entire antenna in response to an odorant stimulus. It provides a measure of the overall olfactory sensitivity of the antenna.

Methodology:

-

Insect Preparation:

-

An adult tiger moth (e.g., Holomelina aurantiaca) is immobilized. This can be done by restraining it in a pipette tip with the head protruding or by fixing it to a wax block.

-

The antennae are positioned and held in place with fine forceps or clay.

-

-

Electrode Preparation and Placement:

-

Glass capillary microelectrodes are pulled to a fine tip and filled with a saline solution (e.g., Ringer's solution).

-

The recording electrode is placed in contact with the distal end of the antenna. This can be achieved by either slipping the tip of the antenna into the electrode or by making a small cut at the tip and inserting the electrode.

-

The reference electrode is inserted into the insect's head, typically in the compound eye or the base of the antenna.

-

-

Odorant Delivery:

-

A solution of 2-Methylheptadecane in a solvent (e.g., hexane or paraffin oil) at a known concentration is applied to a piece of filter paper.

-

The filter paper is placed inside a Pasteur pipette.

-

A purified and humidified air stream is continuously passed over the antenna.

-

A puff of air is passed through the odorant-containing pipette, introducing the stimulus into the continuous air stream.

-

-

Data Recording and Analysis:

-

The electrical potential difference between the recording and reference electrodes is amplified and recorded.

-

The amplitude of the negative deflection (depolarization) in millivolts (mV) is measured as the EAG response.

-

Responses are typically normalized by subtracting the response to a solvent control.

-

Single Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum. This provides detailed information about the specificity and sensitivity of individual neurons.

Methodology:

-

Insect Preparation:

-

The insect is immobilized as in the EAG protocol. The antenna is carefully positioned to allow access to individual sensilla under a high-power microscope.

-

-

Electrode Placement:

-

A sharp tungsten or glass recording electrode is inserted through the cuticle at the base of a target sensillum (e.g., a long trichoid sensillum, which typically houses pheromone-sensitive neurons).

-

A reference electrode is placed in the insect's eye or hemolymph.

-

-

Odorant Delivery:

-

The odorant delivery system is similar to that used for EAG, with a continuous humidified air stream directed at the antenna.

-

A pulse of 2-Methylheptadecane is introduced into the airstream.

-

-

Data Recording and Analysis:

-

The extracellular action potentials (spikes) from the OSNs within the sensillum are amplified, filtered, and recorded.

-

The number of spikes in a defined period before and after the stimulus is counted.

-

The response is typically quantified as the increase in spike frequency (spikes per second) over the spontaneous firing rate.

-

Behavioral Bioassay (Wind Tunnel)

Wind tunnel assays are used to study the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates a natural odor plume.

Methodology:

-

Wind Tunnel Setup:

-

A glass or plexiglass wind tunnel with a controlled, laminar airflow (e.g., 0.3-0.5 m/s) is used.

-

The tunnel is illuminated with red light to avoid influencing the behavior of nocturnal insects.

-

-

Odor Source:

-

A specific dose of 2-Methylheptadecane is applied to a dispenser (e.g., a rubber septum or filter paper).

-

The dispenser is placed at the upwind end of the tunnel.

-

-

Insect Release and Observation:

-

Individual male tiger moths, previously conditioned in a dark, quiet environment, are released onto a platform at the downwind end of the tunnel.

-

The behavior of each moth is observed and recorded for a set period (e.g., 3-5 minutes).

-

-

Data Quantification:

-

A series of behaviors are scored, including:

-

Activation: Wing fanning, antennal movement.

-

Take-off: Initiation of flight.

-

Upwind flight: Oriented flight towards the odor source.

-

Source contact: Landing on or near the odor dispenser.

-

-

The percentage of insects exhibiting each behavior is calculated.

-

Mandatory Visualizations

Signaling Pathway

Caption: General insect olfactory signaling pathway.

Experimental Workflows

Caption: Standard experimental workflows for insect olfaction studies.

References

The Ecological Significance of 2-Methylheptadecane and Branched Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, a class of cuticular hydrocarbons (CHCs), play a pivotal role in the chemical ecology of insects. This technical guide focuses on the ecological significance of 2-methylheptadecane, a prominent branched alkane, and related compounds. It serves as a comprehensive resource, detailing their function as semiochemicals, particularly as sex pheromones in tiger moths (Arctiidae), their biosynthesis, and the signaling pathways they trigger. This guide also provides a compilation of quantitative data and detailed experimental protocols for their study, aiming to facilitate further research and application in areas such as pest management and drug development.

Introduction: The Silent Language of Branched Alkanes

In the intricate world of insect communication, chemical signals are the predominant language. Among the vast vocabulary of these signals, cuticular hydrocarbons (CHCs) are fundamental. These lipids, primarily found on the insect's cuticle, serve a dual purpose: preventing desiccation and acting as a rich source of information for intra- and interspecific communication.[1] Branched alkanes, particularly methyl-branched hydrocarbons (MBCHs), are a significant class of CHCs that have evolved to function as specific chemical messengers, influencing behaviors such as mating, aggregation, and social recognition.[2]

2-Methylheptadecane, a C18 methyl-branched alkane, has been identified as a key sex pheromone in several species of tiger moths, including many in the Holomelina aurantiaca complex, Holomelina laeta, and Pyrrharctia isabella.[3][4] Its specificity and potency in eliciting behavioral responses in male moths underscore its ecological importance and make it a subject of great interest for a deeper understanding of chemical communication and for the development of targeted pest control strategies. This guide provides an in-depth exploration of the multifaceted roles of 2-methylheptadecane and other branched alkanes in insect ecology.

Ecological Roles of 2-Methylheptadecane and Branched Alkanes

The primary ecological role of 2-methylheptadecane is as a sex pheromone, a chemical attractant released by female moths to lure conspecific males for mating.[3] Beyond this critical function, branched alkanes, as part of the complex CHC profile, contribute to various other ecological interactions.

-

Species Recognition and Reproductive Isolation: The specific structure and blend of CHCs, including branched alkanes, act as a "chemical signature" that allows insects to recognize members of their own species.[1] In closely related species, subtle differences in the type or ratio of branched alkanes can contribute to reproductive isolation by preventing interbreeding.[3]

-

Waterproofing and Desiccation Resistance: The waxy layer of CHCs on the insect cuticle is crucial for preventing water loss, a critical adaptation for terrestrial life. The inclusion of branched alkanes lowers the melting point of the cuticular wax, maintaining its flexibility over a range of temperatures and enhancing its waterproofing properties.[5]

-

Social Insect Communication: In social insects like ants and bees, branched alkanes are integral to nestmate recognition, allowing colony members to distinguish between kin and non-kin.[6]

Biosynthesis of 2-Methylheptadecane and Branched Alkanes

The biosynthesis of branched alkanes in insects is a specialized modification of the fatty acid synthesis pathway. It occurs primarily in specialized cells called oenocytes.[2] The process involves the elongation of a fatty acid chain with the incorporation of methyl branches.

The general proposed pathway for the biosynthesis of a methyl-branched alkane like 2-methylheptadecane involves the following key steps:

-

Initiation: The synthesis is initiated with a standard acetyl-CoA primer.

-

Elongation and Branching: The fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA. The methyl branch is introduced by the incorporation of a methylmalonyl-CoA substrate in place of a malonyl-CoA at a specific step in the elongation process.[2] The stereochemistry of the methyl branch is likely determined by a stereoselective reduction step.[2]

-

Reduction and Decarbonylation: The resulting methyl-branched fatty acid is then reduced to a fatty aldehyde and subsequently decarbonylated to yield the final methyl-branched alkane.[7]

Figure 1: Proposed biosynthetic pathway for 2-Methylheptadecane.

Pheromone Reception and Signaling

The detection of 2-methylheptadecane by male moths is a highly sensitive and specific process that occurs on their antennae. This process initiates a signaling cascade that ultimately leads to a behavioral response, such as upwind flight towards the female.

The general mechanism of pheromone reception in moths can be summarized as follows:

-

Pheromone Binding: Pheromone molecules enter the pores of the olfactory sensilla on the male's antennae and bind to Pheromone Binding Proteins (PBPs) present in the sensillar lymph.[8][9]

-

Receptor Activation: The PBP-pheromone complex transports the hydrophobic pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN) and facilitates its binding to a specific Olfactory Receptor (OR).[8][10]

-

Signal Transduction: The binding of the pheromone to the OR activates a G-protein-coupled signaling cascade, often involving the production of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).[2]

-

Ion Channel Opening and Depolarization: The second messengers lead to the opening of ion channels, causing a depolarization of the ORN membrane and the generation of an action potential.[2]

-

Signal Transmission to the Brain: The action potential travels down the axon of the ORN to the antennal lobe of the brain, where the information is processed, leading to a behavioral response.[4]

References

- 1. ento.psu.edu [ento.psu.edu]

- 2. Peripheral mechanisms of pheromone reception in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrocarbon sex pheromone in tiger moths (Arctiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) Pheromone Synthesis. III. A New Synthesis of [research.amanote.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Moth pheromone receptors: gene sequences, function, and evolution [frontiersin.org]

Synthesis of 2-Methylheptadecane for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-methylheptadecane, a branched-chain alkane with significance in chemical ecology and potential applications in biofuel and analytical chemistry. The document details synthetic methodologies, experimental protocols, and relevant biological context to support research and development activities.

Introduction

2-Methylheptadecane is a saturated hydrocarbon with the molecular formula C₁₈H₃₈. It is a known sex pheromone of the tiger moth (Arctiidae family), playing a crucial role in chemical communication for mating.[1][2][3] Beyond its role in entomology, 2-methylheptadecane is also investigated as a component of diesel surrogate fuels and utilized as a reference standard in analytical chemistry.[2][4] Its well-defined structure and biological activity make it a valuable molecule for a range of research purposes. This guide focuses on accessible and reliable methods for its laboratory-scale synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical and analytical data for 2-methylheptadecane is presented below. This information is critical for the identification and characterization of the synthesized product.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₈ | [5] |

| Molecular Weight | 254.50 g/mol | [5] |

| CAS Number | 1560-89-0 | [5] |

| Boiling Point | 311.05 °C | [6] |

| Melting Point | 6 °C | [6] |

| Density | 0.7761 g/cm³ | [6] |

| Refractive Index | 1.4357 | [6] |

| ¹H NMR | A multiplet at ~0.85 ppm (methyl protons) and a broad singlet at ~1.2 ppm (methylene protons).[7] | [7] |

| ¹³C NMR | Distinct signals corresponding to the 18 carbon atoms, allowing for unambiguous structural confirmation.[7] | [7] |